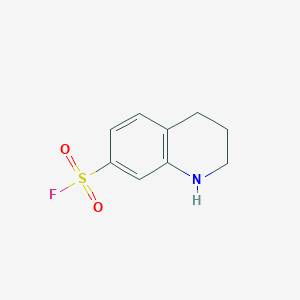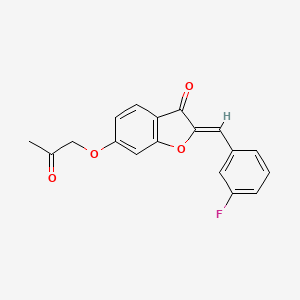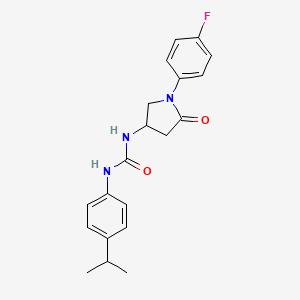![molecular formula C12H13ClN4O2 B2999762 1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899985-22-9](/img/structure/B2999762.png)
1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea linkage, a phthalazinone moiety, and a chloroethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea typically involves multiple steps, starting with the preparation of the phthalazinone derivative. The synthetic route may include:
Formation of the phthalazinone core: This can be achieved through the reaction of phthalic anhydride with hydrazine, followed by oxidation.
Introduction of the chloroethyl group: This step involves the alkylation of the phthalazinone derivative with 2-chloroethylamine under basic conditions.
Urea formation: The final step is the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea undergoes various chemical reactions, including:
Substitution reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and reduction: The phthalazinone moiety can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent parts.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interfere with DNA replication.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication. This property is particularly useful in cancer treatment, where the compound can inhibit the proliferation of cancer cells. The phthalazinone moiety may also interact with specific enzymes, further contributing to its biological activity.
Comparison with Similar Compounds
1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea can be compared with other compounds that have similar structures or functionalities:
1-(2-chloroethyl)-3-(4-oxo-3H-phthalazin-1-yl)urea: This compound lacks the methyl group, which may affect its reactivity and biological activity.
1-(2-chloroethyl)-3-(4-oxo-3H-quinazolin-1-yl)methyl]urea: The quinazolinone moiety replaces the phthalazinone, potentially altering its interaction with biological targets.
1-(2-chloroethyl)-3-(4-oxo-3H-pyridazin-1-yl)methyl]urea: The pyridazinone moiety introduces different electronic properties, which can influence the compound’s chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c13-5-6-14-12(19)15-7-10-8-3-1-2-4-9(8)11(18)17-16-10/h1-4H,5-7H2,(H,17,18)(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVIFIFVGNYJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-allyl-2-(benzylthio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2999679.png)
![N-(3-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2999683.png)
![2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2999684.png)
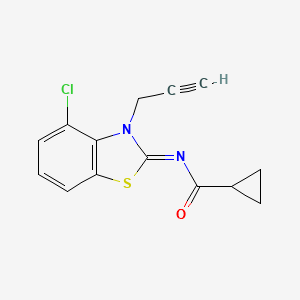
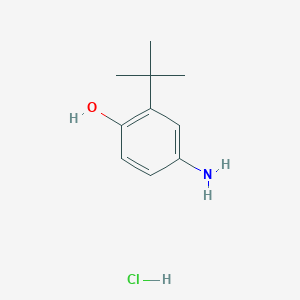
![N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2999688.png)
![6-(2,4-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2999689.png)

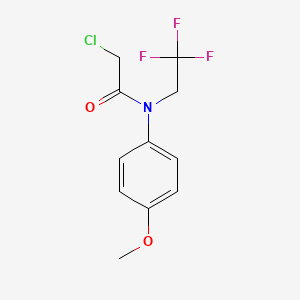
![(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol](/img/structure/B2999694.png)
![3-(2,4-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2999695.png)
